Boc-Gln-Arg-Arg-Mca

Overview

Description

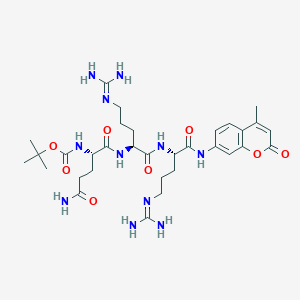

Boc-Gln-Arg-Arg-Mca, also known as Boc-Gln-Arg-Arg-4-methylcoumaryl-7-amide, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly valuable for studying protease activity, as it releases a fluorescent product upon cleavage by specific enzymes. The fluorescence can be easily detected and measured, making it a useful tool for various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Arg-Arg-Mca typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. After the peptide chain is fully assembled, the Boc groups are removed, and the peptide is cleaved from the resin. The final step involves coupling the peptide with 4-methylcoumaryl-7-amide (Mca) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the final product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-Gln-Arg-Arg-Mca primarily undergoes enzymatic cleavage reactions. Proteases, such as trypsin, recognize and cleave the peptide bond between the arginine residues and the Mca group. This cleavage releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The enzymatic cleavage of this compound typically occurs in buffered aqueous solutions. Common reagents include Tris-HCl buffer, calcium chloride, and Triton X-100. The reaction conditions, such as pH and temperature, are optimized to match the specific protease being studied. For example, trypsin activity is often measured at pH 7.5 and 37°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). This compound exhibits strong fluorescence, making it easy to detect and quantify. The release of AMC serves as an indicator of protease activity and allows researchers to study enzyme kinetics and inhibition .

Scientific Research Applications

Biochemical Applications

Protease Substrate:

Boc-Gln-Arg-Arg-Mca is primarily used as a substrate for proteases, particularly those that cleave at basic residues. It is valuable for studying the activity of enzymes such as trypsin, matriptase, and thrombin. The fluorogenic nature of the compound allows for sensitive detection of enzymatic activity through fluorescence measurement.

2.1 Cancer Research

In cancer biology, this compound has been utilized to measure the activity of matriptase, a serine protease implicated in tumor progression and metastasis. Studies have shown that matriptase activity can be quantified using this substrate, providing insights into its role in cancer cell invasion and migration.

Case Study:

A study published in Arthritis Rheum demonstrated that matriptase contributes to cartilage matrix degradation in osteoarthritis, using this compound to measure its enzymatic activity under various conditions .

2.2 Drug Discovery

The compound is also pivotal in drug discovery processes aimed at identifying inhibitors of specific proteases. By using this compound as a substrate, researchers can screen potential inhibitors that may modulate protease activity, which is crucial in developing therapies for diseases where these enzymes play a significant role.

Case Study:

Research highlighted in Biochem. Biophys. Res. Commun. explored the use of this compound to identify novel inhibitors targeting matriptase, demonstrating its utility in therapeutic development against conditions like cancer .

Mechanism of Action

The mechanism of action of Boc-Gln-Arg-Arg-Mca involves its recognition and cleavage by specific proteases. The peptide substrate is designed to mimic the natural substrates of these enzymes. Upon binding to the active site of the protease, the peptide bond between the arginine residues and the Mca group is hydrolyzed, releasing the fluorescent AMC. This process allows researchers to monitor protease activity in real-time and to study the enzyme’s specificity and kinetics .

Comparison with Similar Compounds

Boc-Gln-Arg-Arg-Mca is unique due to its specific sequence and the presence of the Mca group, which provides a fluorescent readout. Similar compounds include:

Boc-Gln-Ala-Arg-Mca: Another peptide substrate with a different sequence, used to study trypsin activity.

Boc-Phe-Ser-Arg-Mca: A substrate used to investigate the activity of chymotrypsin-like proteases.

Boc-Leu-Arg-Arg-Mca: A substrate for studying proteases with specificity for leucine and arginine residues .

These compounds share the common feature of releasing a fluorescent product upon enzymatic cleavage, but they differ in their amino acid sequences and the specific proteases they target.

Biological Activity

Boc-Gln-Arg-Arg-Mca (Boc-Gln-Arg-Arg-7-amido-4-methylcoumarin) is a fluorogenic substrate widely used in biochemical research to study protease activity. Its structure allows it to be cleaved by specific proteases, releasing a fluorescent signal that can be quantitatively measured. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

This compound is composed of a Boc (tert-butyloxycarbonyl) protecting group, a glutamine (Gln) residue, two arginine (Arg) residues, and a 7-amido-4-methylcoumarin (Mca) moiety. The Mca group serves as a fluorescent tag that emits light upon cleavage by proteases. The cleavage occurs at the peptide bond between the arginine residues, which are recognized by various proteolytic enzymes such as trypsin and chymotrypsin.

Applications in Protease Activity Assays

This compound is primarily utilized in fluorescent zymography and enzyme assays to detect protease activity in biological samples. The method involves incorporating the substrate into polyacrylamide gels, followed by electrophoresis and incubation with proteases. Upon cleavage of the substrate, the released fluorescent product can be visualized under UV light, allowing for both qualitative and quantitative analysis of protease activity.

Table 1: Summary of Proteases Detected Using this compound

| Protease | Specificity | Detection Method |

|---|---|---|

| Trypsin | Cleaves at Arg | Fluorescent zymography |

| Chymotrypsin | Cleaves at Phe | Fluorescent zymography |

| Elastase | Cleaves at Ala | Fluorescent zymography |

Research Findings

- Detection of Proteolytic Activity : A study demonstrated the effectiveness of this compound in detecting trypsin activity through fluorescent zymogram assays. The substrate was incorporated into SDS-polyacrylamide gels, where trypsin cleavage resulted in detectable fluorescence under UV illumination, indicating successful proteolytic activity .

- Fluorescent Zymogram Methodology : The innovative approach using this compound allows researchers to analyze enzyme specificity and molecular weight simultaneously. This method has been shown to be sensitive and specific for various proteases involved in cellular functions .

- Protease Characterization : Research utilizing this compound has contributed to the characterization of novel proteases in active forms. By employing one-dimensional and two-dimensional gel electrophoresis techniques, researchers were able to separate and identify multiple proteases based on their substrate specificity .

Case Study 1: Trypsin Activity in Biological Samples

A study focused on the application of this compound for assessing trypsin activity in secretory vesicles from adrenal medulla (chromaffin granules). The results indicated that trypsin effectively cleaved the substrate, demonstrating its utility in studying endogenous protease activities within complex biological matrices.

Case Study 2: Inhibition Studies

In another investigation, this compound was used to evaluate the inhibitory effects of various compounds on protease activities. By measuring fluorescence intensity before and after treatment with potential inhibitors, researchers could quantify the degree of inhibition exerted on trypsin and other serine proteases.

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of Boc-Gln-Arg-Arg-Mca that make it suitable for protease activity assays?

this compound is a fluorogenic substrate designed for studying protease activity. The Mca (7-methoxycoumarin-4-ylacetyl) group releases fluorescence upon cleavage, enabling real-time monitoring of enzymatic reactions. The Boc (tert-butyloxycarbonyl) group protects the N-terminal glutamine, while the Arg-Arg sequence provides specificity for trypsin-like proteases. Methodologically, researchers should validate its use via fluorescence spectroscopy (excitation/emission: 328/393 nm) and confirm specificity using protease inhibitors or knockout models .

Q. How should this compound be synthesized and purified for experimental use?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is critical for purification, followed by mass spectrometry (LC-MS or MALDI-TOF) to confirm molecular weight and purity. Researchers must document retention times, solvent gradients, and column specifications to ensure reproducibility, as per guidelines for experimental rigor .

Q. What are common pitfalls in using this compound for kinetic studies, and how can they be mitigated?

Common issues include substrate aggregation, photobleaching of Mca, and non-specific cleavage. To address these:

- Use fresh DMSO stock solutions to prevent aggregation.

- Limit exposure to light to minimize photobleaching.

- Include negative controls (e.g., enzyme-free assays) to rule out auto-hydrolysis. Kinetic parameters (Km, Vmax) should be calculated using nonlinear regression (e.g., Michaelis-Menten curve fitting) rather than linear approximations .

Q. How do researchers validate the specificity of this compound for target proteases?

Specificity is validated via competitive inhibition assays (e.g., with leupeptin for trypsin-like proteases) and cross-testing with unrelated enzymes (e.g., caspases or metalloproteases). Fluorescence intensity should correlate with protease concentration in a dose-dependent manner. Researchers should also compare results with alternative substrates (e.g., Boc-Gln-Ala-Arg-Mca) to confirm sequence specificity .

Q. What are the storage and handling protocols for this compound to ensure stability?

Store lyophilized peptide at -20°C in desiccated conditions. Reconstitute in anhydrous DMSO to 10 mM, aliquot to avoid freeze-thaw cycles, and shield from light. Stability should be confirmed via periodic HPLC analysis. Contamination risks are minimized by using sterile, low-binding tubes .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across different experimental setups?

Contradictions often arise from variations in buffer composition (e.g., ionic strength, pH), temperature, or enzyme source (recombinant vs. endogenous). To reconcile

- Standardize assay conditions using buffers like Tris-HCl (pH 8.0) or HEPES (pH 7.4).

- Report enzyme activity in international units (IU) normalized to protein concentration.

- Perform meta-analyses of published datasets to identify confounding variables .

Q. What advanced statistical methods are recommended for analyzing time-dependent fluorescence data from this compound assays?

Use nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability. For high-throughput screens, machine learning algorithms (e.g., random forests) can identify subtle patterns in fluorescence decay curves. Raw data should undergo Savitzky-Golay smoothing to reduce noise without distorting kinetic profiles .

Q. How can this compound be modified to study protease activity in complex biological matrices (e.g., serum or tissue lysates)?

Modifications include:

- Adding quencher groups (e.g., Dnp) to reduce background fluorescence.

- Incorporating cell-penetrating peptides (CPPs) for intracellular protease imaging.

- Conjugating with PEG to enhance solubility in viscous samples. Researchers must validate modifications via LC-MS and confirm functionality in spiked recovery experiments .

Q. What experimental designs are optimal for comparing this compound with novel substrates in protease inhibitor screening?

Use a crossover study design where the same enzyme/inhibitor set is tested with both substrates. Normalize fluorescence readings to a reference standard (e.g., free AMC). Statistical power is enhanced by triplicate runs and blinded analysis. Researchers should also calculate Z’-factors to assess assay robustness for high-throughput applications .

Q. How can researchers integrate this compound assays with multi-omics data to uncover protease regulatory networks?

Combine kinetic data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets using pathway enrichment tools (e.g., STRING, KEGG). Co-regulation patterns (e.g., protease-protease inhibitor pairs) are identified via Pearson/Spearman correlation. Hypothesis-driven validation involves CRISPR/Cas9 knockouts or siRNA silencing followed by this compound activity assays .

Q. Methodological Best Practices

- Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

- Experimental Replication : Adhere to guidelines for chemical synthesis and characterization in peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for studies involving human/animal tissues .

Properties

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJHZHFUZJSAA-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.